2,3-Diethoxy-1,4-difluorobenzene
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Overview
Description
2,3-Diethoxy-1,4-difluorobenzene is an organic compound with the molecular formula C10H12F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and two ethoxy groups are attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-1,4-difluorobenzene typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 2,3-dihydroxy-1,4-difluorobenzene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, especially when dealing with potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxy-1,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a more saturated benzene derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,3-diformyl-1,4-difluorobenzene or 2,3-dicarboxy-1,4-difluorobenzene.
Reduction: Formation of 2,3-diethoxybenzene.
Substitution: Formation of 2,3-diethoxy-1,4-diaminobenzene or 2,3-diethoxy-1,4-dithiobenzene.
Scientific Research Applications
2,3-Diethoxy-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving electrophilic aromatic substitution reactions.
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 2,3-Diethoxy-1,4-difluorobenzene depends on the specific application and the target molecules
Electrophilic Aromatic Substitution: The fluorine atoms and ethoxy groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Hydrogen Bonding: The ethoxy groups can form hydrogen bonds with other molecules, affecting the compound’s binding affinity and specificity.
Van der Waals Interactions: The aromatic ring can participate in van der Waals interactions, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-1,4-difluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Diethoxy-1,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
2,3-Diethoxybenzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
2,3-Diethoxy-1,4-difluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
96631-22-0 |
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Molecular Formula |
C10H12F2O2 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2,3-diethoxy-1,4-difluorobenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-13-9-7(11)5-6-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MVQCONDWVAWJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OCC)F)F |
Origin of Product |
United States |
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